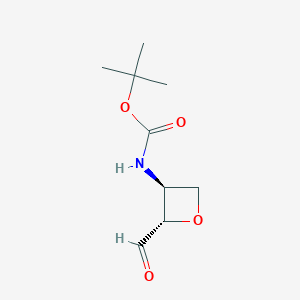
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine gas or their derivatives.
Formation of the Pentyl Chain: The pentyl chain is introduced through a series of reactions, such as alkylation or Grignard reactions.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dehalogenated amines.
Substitution: Azides, thiols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Probes: Utilized as a probe to study biochemical pathways and enzyme functions.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Industry
Material Science: Application in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Bromo-5-fluorophenyl)pentan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2-Chloro-5-fluorophenyl)pentan-1-amine: A similar compound with chlorine instead of bromine.
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15BrFN |
|---|---|
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
Clave InChI |
QHUSJQBWKUOXNX-NSHDSACASA-N |
SMILES isomérico |
CCCC[C@@H](C1=C(C=CC(=C1)F)Br)N |
SMILES canónico |
CCCCC(C1=C(C=CC(=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


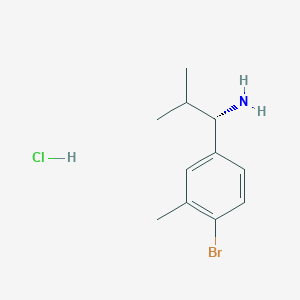
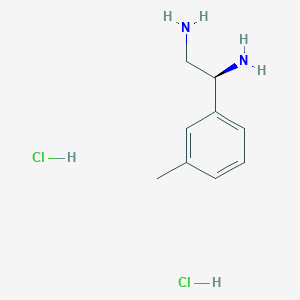
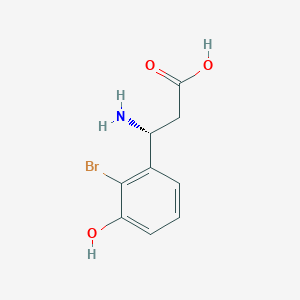

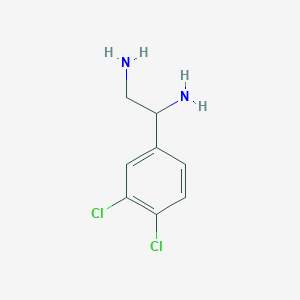

![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)


